

N-Nitrosodiisobutylamine-d4 molecular weight and formula

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Compound of Interest

Compound Name: N-Nitrosodiisobutylamine-d4

Cat. No.: B15136746

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In-Depth Technical Guide: N-Nitrosodiisobutylamine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Nitrosodiisobutylamine-d4**, a deuterated isotopologue of the N-nitrosamine compound, N-Nitrosodiisobutylamine. This document is intended for use by researchers, scientists, and professionals in drug development and related fields who require detailed information on its chemical properties, analytical methods, and biological interactions.

Core Data Summary

The key quantitative data for **N-Nitrosodiisobutylamine-d4** are summarized in the table below for quick reference.

Property	Value	Citations
Molecular Weight	162.27 g/mol	[1][2]
Molecular Formula	C ₈ H ₁₄ D ₄ N ₂ O	[2]

Experimental Protocols

Synthesis of N-Nitrosamines (General Protocol)

The synthesis of N-nitrosamines, including deuterated analogues, can be achieved through the nitrosation of the corresponding secondary amine. A general, efficient, and environmentally friendly method utilizes tert-butyl nitrite (TBN) under solvent-free conditions. This approach is compatible with various functional groups and avoids the use of harsh acids or metals.

Materials:

- Secondary amine (e.g., Diisobutylamine-d4)
- tert-Butyl nitrite (TBN)

Procedure:

- To a neat solution of the secondary amine, add tert-butyl nitrite (TBN) in a dropwise manner at room temperature.
- The reaction is typically stirred for a period ranging from a few minutes to several hours, depending on the reactivity of the amine.
- Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, the product can often be isolated directly. If necessary, purification can be performed using column chromatography on silica gel.

This method's mild conditions make it suitable for the synthesis of various N-nitrosamines, including those with sensitive functional groups.^[3]

Analysis of N-Nitrosodiisobutylamine-d4 by Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of N-nitrosamines, including **N-Nitrosodiisobutylamine-d4**, in various matrices is crucial due to their potential carcinogenicity. Gas chromatography coupled with mass spectrometry (GC-MS or GC-MS/MS) is a widely used and highly sensitive method for their detection and quantification.^{[4][5]}

Sample Preparation (General Procedure for Drug Products):

- Weigh a quantity of the powdered drug product (typically equivalent to about 250 mg of the active pharmaceutical ingredient) into a centrifuge tube.
- Add a suitable volume of a basic solution (e.g., 1M NaOH) to create a suspension.
- Extract the nitrosamines from the suspension using an organic solvent such as dichloromethane. This is typically achieved by vigorous mixing (vortexing and shaking) followed by centrifugation to separate the layers.
- The organic layer containing the nitrosamines is then carefully collected for analysis.

GC-MS/MS Instrumental Parameters (General Guidance):

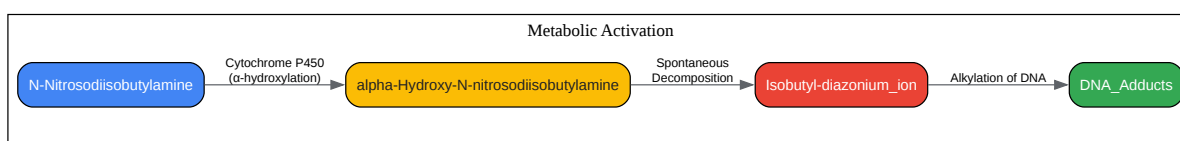
- Injection Mode: Splitless injection is commonly used to maximize the transfer of analytes to the column, which is important for trace-level analysis.
- Column: A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is often suitable for separating a range of nitrosamines.
- Oven Temperature Program: A temperature gradient is employed to ensure good separation of the analytes. A typical program might start at a low temperature (e.g., 40-60°C), ramp up to a higher temperature (e.g., 240-280°C), and then hold for a period to ensure all compounds have eluted.
- Mass Spectrometry: For high sensitivity and selectivity, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is preferred. Specific precursor-to-product ion transitions for **N-Nitrosodiisobutylamine-d4** would need to be determined and optimized.

Biological Interactions and Signaling Pathways

N-nitrosamines are well-established carcinogens that require metabolic activation to exert their genotoxic effects. This activation is primarily carried out by the cytochrome P450 (CYP) family of enzymes in the liver.^{[6][7][8]} The metabolic pathway involves the enzymatic hydroxylation of the carbon atom adjacent (at the α -position) to the nitroso group.

This α -hydroxylation results in the formation of an unstable intermediate that spontaneously decomposes to form an electrophilic diazonium ion. This highly reactive species can then alkylate cellular macromolecules, most notably DNA. The formation of DNA adducts can lead to mutations during DNA replication, initiating the process of carcinogenesis.

Below is a diagram illustrating the generalized metabolic activation pathway for a dialkyl nitrosamine, which is representative of the pathway for N-Nitrosodiisobutylamine.



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Metabolic activation pathway of N-Nitrosodiisobutylamine.

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